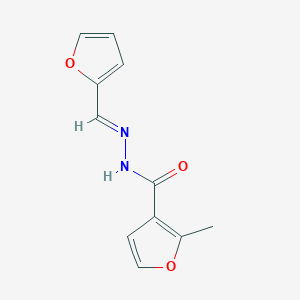

![molecular formula C18H20N4O2 B5550351 2-氨基-1-环己基-1H-吡咯并[2,3-b]喹喔啉-3-羧酸甲酯](/img/structure/B5550351.png)

2-氨基-1-环己基-1H-吡咯并[2,3-b]喹喔啉-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives typically involves oxidative coupling and cyclization reactions. For instance, a method described involves the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling between methyl arene and 1-(2-aminophenyl)pyrroles, facilitated by oxidation in the presence of an iron catalyst. This process highlights the role of oxygen and iron catalysts in forming the quinoxaline structure through a Pictet-Spengler-type annulation, indicating a versatile approach to synthesizing derivatives including the target compound (Ahn et al., 2021).

Molecular Structure Analysis

Quinoxalines, including our compound of interest, possess a nitrogen-embedded heterocyclic structure that offers unique electronic and structural properties. Extensive computational and analytical techniques, such as NMR, MS, and X-ray crystallography, are employed to characterize these compounds, providing insights into their ionic nature, stability, and reactivity. The detailed structure elucidation supports understanding their interactions and reactivity in chemical processes (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cycloaddition, annulation, and catalytic transformations, which are essential for synthesizing diverse molecular architectures. For example, FeCl3-catalyzed synthesis demonstrates the ability to construct pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles through annulation, showcasing the compound's reactivity towards forming complex heterocyclic structures under mild conditions (An et al., 2017).

Physical Properties Analysis

The physical properties of methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of nitrogen atoms and the cyclohexyl group affects the compound's polarity, solubility in various solvents, and phase behavior, which are crucial for its application in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of this quinoxaline derivative, including its reactivity, stability, and interaction with other molecules, are critical for its utility in chemical synthesis and potential applications in material science and pharmaceuticals. Its ability to undergo reactions such as cyclization, nucleophilic substitution, and coordination with metals highlights its versatility and potential as a building block in organic synthesis and catalysis.

For more comprehensive insights and detailed research on methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, including its synthesis, molecular and chemical properties, the following references provide a wealth of information:

- (Ahn et al., 2021) - Synthesis methodologies and oxidative coupling mechanisms.

- (Faizi et al., 2018) - Structural characterization and computational analysis.

- (An et al., 2017) - Chemical reactivity and synthesis under catalytic conditions.

科学研究应用

合成和化学性质

研究人员已经开发了几种合成吡咯并[1,2-a]喹喔啉和吲哚并[1,2-a]喹喔啉的方法,包括环保方法和无催化剂条件。例如,碘催化的合成为这些化合物提供了一种实用且绿色的方法,使用氧气作为环保氧化剂,碘作为经济的催化剂(Wang et al., 2015)。另一项研究重点介绍了使用咔唑酸酯作为环保酯源的喹喔啉-2(1H)-酮的无金属C3-烷氧羰基化,说明了喹喔啉衍生物合成的多功能性(Xie et al., 2019)。

生物和医学应用

喹喔啉衍生物,包括与“2-氨基-1-环己基-1H-吡咯并[2,3-b]喹喔啉-3-羧酸甲酯”相关的那些,已经因其在药物化学中的潜力而受到研究,特别是作为人蛋白激酶CK2的抑制剂。这种酶是癌症和炎性疾病等疾病的潜在药物靶点。一项研究合成并评估了一系列取代的苯氨基吡咯并[1,2-a]喹喔啉-羧酸衍生物,确定了新的抑制剂,其IC50值在微摩尔和亚微摩尔范围内(Guillon et al., 2013)。

环境和绿色化学

对喹喔啉衍生物的研究也扩展到环境和绿色化学应用。一项研究展示了通过2-甲基喹喔啉、醛和炔酸酯直接脱水/[3 + 2]环加成来无催化剂合成吡咯并[1,2-a]喹喔啉。这种方法的特点是对空气具有耐受性,并且只产生水作为副产物,突出了在有机合成和药物化学中具有潜在应用的环保工艺(Wu et al., 2017)。

安全和危害

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

属性

IUPAC Name |

methyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHKCDODWFJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)